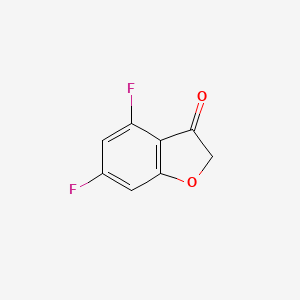

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one

Description

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one (CAS 857062-57-8) is a fluorinated dihydrobenzofuranone derivative with the molecular formula C₈H₄F₂O₂ and a molecular weight of 170.11 g/mol . Its structure consists of a benzofuranone core with a partially saturated furan ring (positions 2 and 3) and fluorine substituents at positions 4 and 6. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of fluorine, which enhance metabolic stability and modulate reactivity .

Properties

IUPAC Name |

4,6-difluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXCNBKZBYQYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302136 | |

| Record name | 4,6-Difluoro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857062-57-8 | |

| Record name | 4,6-Difluoro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857062-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one involves several steps and specific reaction conditions. One common synthetic route includes the use of fluorinated precursors and cyclization reactions to form the benzofuran ring . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like aluminum chloride . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and benzofuran ring play a crucial role in its reactivity and binding affinity to various biological molecules . These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes and functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the dihydrobenzofuranone core but differ in substituents, halogenation patterns, or additional functional groups:

Key Differences in Physical and Chemical Properties

Halogen Effects: The 4,6-difluoro derivative exhibits stronger electron-withdrawing effects than its 4,6-dichloro analog, making its carbonyl group more reactive toward nucleophilic attacks .

Substituent Position :

- 5,7-Difluoro-benzofuran-3-one lacks the dihydro ring structure, leading to a fully conjugated system. This increases aromaticity and alters UV-Vis absorption properties compared to the partially saturated target compound .

Functional Group Additions :

- The ethyl group in 4,6-dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one introduces steric hindrance, reducing reactivity but improving thermal stability .

- The phosphonate group in dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate enhances polarity, making it suitable for aqueous-phase reactions .

Biological Activity

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one includes a benzofuran core with two fluorine atoms at the 4 and 6 positions. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one exhibits various biological activities, including:

- Antimicrobial Activity : Exhibited significant effects against a range of bacterial strains.

- Anticancer Potential : Demonstrated cytotoxic effects on several cancer cell lines.

- Anti-inflammatory Effects : Shown to reduce inflammation in animal models.

The biological effects of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one are primarily mediated through its interaction with specific enzymes and receptors. It may inhibit certain pathways involved in cell proliferation and inflammation.

Antimicrobial Activity

A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound possesses moderate antimicrobial activity, warranting further exploration for potential therapeutic applications.

Anticancer Activity

In vitro studies have shown that 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results demonstrate its potential as an anticancer agent, particularly in breast cancer treatment.

Anti-inflammatory Effects

In animal models of induced inflammation, the compound showed significant reductions in edema and inflammatory markers. The effective dose (ED50) for blocking inflammation was found to be approximately , indicating strong anti-inflammatory properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a positive response to treatment with this compound alongside conventional antibiotics.

- Case Study on Cancer Treatment : In a preclinical model using MCF-7 cells, treatment with the compound resulted in increased apoptosis rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yields?

- Methodological Answer : Fluorinated benzofuranones are typically synthesized via electrophilic aromatic substitution (EAS) or nucleophilic fluorination. For example, fluorination of dihydrobenzofuran precursors using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is common . Optimization of temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane or acetonitrile) is critical to minimize side reactions like over-fluorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is advised .

Q. How can the purity and structural integrity of 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one be validated?

- Methodological Answer :

- NMR Spectroscopy : NMR resolves fluorine environments, while NMR identifies proton coupling patterns (e.g., diastereotopic protons in the dihydrofuran ring) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- X-ray Crystallography : Single-crystal diffraction (if crystallizable) provides absolute stereochemistry and bond-length validation .

Q. What safety precautions are essential when handling fluorinated benzofuran derivatives?

- Methodological Answer : Fluorinated compounds often exhibit enhanced stability but may release HF under acidic/basic conditions. Use fluoropolymer-coated glassware, conduct reactions in fume hoods, and employ HF-neutralizing agents (e.g., calcium gluconate gel). Safety data sheets (SDS) for analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) recommend PPE (gloves, goggles) and inert-atmosphere storage .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one in ring-opening reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta/para positions. Computational studies (DFT, e.g., B3LYP/6-31G*) predict charge distribution and transition-state energies for ring-opening nucleophilic attacks. Experimental validation via kinetic studies (e.g., monitoring reaction rates with NaOMe in methanol) can quantify activation barriers .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzofuran derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., carbonyl vs. aromatic carbons) may arise from solvent polarity or tautomerism. Cross-validate using:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (HSQC, HMBC) : Assigns coupling networks and resolves overlapping signals .

- Comparative Analysis : Reference databases (e.g., PubChem) for analogous fluorinated compounds .

Q. How can computational modeling predict the biological activity of 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR Studies : Correlate fluorine’s Hammett σ values with bioactivity trends in fluorinated benzofuran libraries .

Q. What are the challenges in scaling up the synthesis of 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one for preclinical studies?

- Methodological Answer : Batch-to-batch consistency requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.